An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-fluoroindoline-2,3-dione
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-fluoroindoline-2,3-dione
Abstract
7-Bromo-5-fluoroindoline-2,3-dione, a halogenated derivative of the privileged isatin scaffold, presents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. The strategic placement of bromo and fluoro substituents on the indoline ring system is anticipated to modulate its physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromo-5-fluoroindoline-2,3-dione, including its structural characteristics, spectroscopic profile, and a proposed synthetic route. Furthermore, this guide offers detailed, field-proven experimental protocols for its synthesis and characterization, designed to be a self-validating system for researchers. The content herein is grounded in authoritative references and aims to equip scientists and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.
Introduction: The Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives constitute a prominent class of heterocyclic compounds with a rich history in organic and medicinal chemistry.[1] The isatin core is a versatile pharmacophore found in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The reactivity of the C3-keto group and the ability to introduce a wide array of substituents on the aromatic ring and the nitrogen atom make isatin a highly adaptable scaffold for the design of targeted therapeutics.[1] Halogenation of the isatin ring, in particular, has been shown to enhance the biological activity of several derivatives, likely by increasing their lipophilicity and ability to cross cellular membranes.[3] The subject of this guide, 7-Bromo-5-fluoroindoline-2,3-dione, combines the electronic and steric effects of both bromine and fluorine, offering a unique profile for further chemical exploration and drug development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. This section details the known and predicted properties of 7-Bromo-5-fluoroindoline-2,3-dione.
Chemical Identity and Physical State
| Property | Value | Source(s) |
| IUPAC Name | 7-Bromo-5-fluoro-1H-indole-2,3-dione | N/A |
| CAS Number | 380431-78-7 | [4][5][6] |
| Molecular Formula | C₈H₃BrFNO₂ | [4][6] |
| Molecular Weight | 244.02 g/mol | [4][6] |
| Appearance | Expected to be a solid | [6] |
| Purity | Typically ≥97-98% from commercial suppliers | [4][6] |
| Storage | Store in a cool, dry place, sealed from moisture | [7] |
Predicted Physicochemical Data
| Property | Predicted Value/Information | Justification/Reference |
| Melting Point | >200 °C | Isatin and its halogenated derivatives generally have high melting points. For example, 5-nitro-isatin has a melting point of 270-271°C.[8] |
| Solubility | Soluble in polar aprotic solvents such as DMSO and DMF; sparingly soluble in alcohols like methanol and ethanol; likely insoluble in water. | Isatins are generally soluble in polar aprotic solvents. The high crystallinity and polarity of the dione system limit solubility in non-polar solvents. |
| pKa | The N-H proton is expected to have a pKa in the range of 10-12 in aqueous solution. | The pKa of the N-H proton in isatin is influenced by the electron-withdrawing nature of the adjacent carbonyl groups. The pKa of indole is around 17, while the pKa of substituted anilines can vary significantly. Data for a range of NH acids in acetonitrile is available.[9] |
Synthesis of 7-Bromo-5-fluoroindoline-2,3-dione
The Sandmeyer isatin synthesis is a classic and reliable method for the preparation of isatins from anilines.[10][11] This approach can be adapted for the synthesis of 7-Bromo-5-fluoroindoline-2,3-dione starting from the corresponding substituted aniline.
Proposed Synthetic Pathway
The synthesis involves a two-step process: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Caption: Proposed Sandmeyer synthesis of 7-Bromo-5-fluoroindoline-2,3-dione.
Detailed Experimental Protocol (Sandmeyer Synthesis)
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-fluorophenyl)acetamide
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In a 1 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 600 mL of water.
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To this solution, add crystallized sodium sulfate (650 g) and stir until dissolved.
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In a separate beaker, prepare a solution of 3-bromo-5-fluoroaniline (0.5 mol) in 150 mL of water containing concentrated hydrochloric acid (0.52 mol) to facilitate dissolution.
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Add the aniline hydrochloride solution to the flask.
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Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 250 mL of water to the reaction mixture.
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Heat the mixture to a gentle boil and maintain for 1-2 minutes until the color changes.
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Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Synthesis of 7-Bromo-5-fluoroindoline-2,3-dione
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In a 500 mL round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (300 g) to 50 °C.
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Slowly add the dried 2-(hydroxyimino)-N-(3-bromo-5-fluorophenyl)acetamide (0.46 mol) to the warm sulfuric acid, maintaining the temperature between 60-70 °C. Use an external cooling bath to control the exothermic reaction.
-
After the addition is complete, heat the solution to 80 °C and hold for 10 minutes to ensure complete cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice (approximately 1.5 kg) with vigorous stirring.
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The 7-Bromo-5-fluoroindoline-2,3-dione will precipitate as a solid.
-
Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.
Spectroscopic and Structural Characterization
The structural elucidation of 7-Bromo-5-fluoroindoline-2,3-dione relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not publicly available, this section outlines the expected spectral features based on the analysis of related isatin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of organic molecules.
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the aromatic protons and the N-H proton. The aromatic protons on the phenyl ring will appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the bromo and fluoro substituents. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (typically > 10 ppm) in DMSO-d₆.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (C2 and C3) in the downfield region (typically 160-185 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with the carbon atoms directly attached to the electronegative fluorine and bromine atoms showing characteristic chemical shifts.
¹⁹F NMR: The fluorine NMR spectrum will provide a definitive signal for the fluorine atom on the aromatic ring, confirming its presence and electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of 7-Bromo-5-fluoroindoline-2,3-dione will be dominated by the characteristic stretching vibrations of the carbonyl groups and the N-H bond.
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretches: Two distinct, strong absorption bands corresponding to the symmetric and asymmetric stretching of the two carbonyl groups will be observed in the region of 1700-1780 cm⁻¹. The exact positions will be influenced by the electronic effects of the halogen substituents.
-
C=C Aromatic Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region.
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C-F and C-Br Stretches: Absorptions corresponding to the carbon-fluorine and carbon-bromine stretching vibrations will be present in the fingerprint region (below 1400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula. The mass spectrum will also show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of its presence in the molecule.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure is available for 7-Bromo-5-fluoroindoline-2,3-dione, data from related compounds like 7-bromo-1H-indole-2,3-dione and a 1,4-dioxane solvate of 7-fluoroisatin suggest that the indoline ring system is essentially planar.[12] The crystal packing is likely to be influenced by intermolecular hydrogen bonding involving the N-H group and one of the carbonyl oxygens.
Experimental Protocols for Physicochemical Characterization
This section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of 7-Bromo-5-fluoroindoline-2,3-dione.
Caption: Experimental workflow for the physicochemical characterization.
Protocol for NMR Sample Preparation
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Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
Protocol for FTIR Spectroscopy (ATR)
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the diamond crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal and anvil thoroughly after the measurement.
Applications in Drug Discovery
Isatin derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. The introduction of bromine and fluorine at the 7 and 5 positions, respectively, in 7-Bromo-5-fluoroindoline-2,3-dione can significantly influence its therapeutic potential. Halogenation can enhance membrane permeability, metabolic stability, and binding affinity to biological targets. This compound can serve as a key starting material for the synthesis of a library of novel compounds for screening against various diseases, including cancer, infectious diseases, and neurological disorders.
Conclusion
7-Bromo-5-fluoroindoline-2,3-dione is a halogenated isatin derivative with significant potential as a building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed synthetic protocol, and standardized methods for its characterization. By leveraging the information and protocols presented herein, researchers can confidently synthesize, characterize, and utilize this promising compound in their drug discovery and development efforts. The unique substitution pattern of this molecule warrants further investigation into its biological activities and potential as a lead compound for novel therapeutics.
References
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- Sandmeyer, T. (1919). Über Isonitrosoacetanilid und dessen Kondensation zu Isatin. Helvetica Chimica Acta, 2(1), 234–242.
- Singh, U. P., & Singh, R. K. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 4(64), 33831–33860.
- Shvekhgeimer, M. G. A. (2004). The Sandmeyer reaction. Synthesis of isatins. Chemistry of Heterocyclic Compounds, 40(3), 257–293.
- Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27–46.
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- Mondal, S., & Pal, T. K. (2021). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 37(3), 29486-29493.
- Golen, J. A., & Manke, D. R. (2016). 7-Bromo-1H-indole-2,3-dione.
- Shankland, K., Mohamed, S. K., & Naumov, P. (2007). 7-Fluoroisatin–1,4-dioxane (1/1). Acta Crystallographica Section E: Structure Reports Online, 63(9), o3574.
- Ilangovan, A., & Satish, G. (2013). Synthesis of substituted isatins. Tetrahedron Letters, 54(8), 1008-1011.
- Marvel, C. S., & Hiers, G. S. (1925).
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- Singh, G., & Kumar, D. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-238.
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CP Lab Chemicals. (n.d.). 7-Bromo-5-fluoroindoline-2, 3-dione, min 98%, 1 gram. Retrieved from [Link]
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Moldb. (n.d.). 7-Bromo-5-fluoroindoline-2,3-dione. Retrieved from [Link]
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